3-(Aminomethyl)benzenesulfonamide

Descripción general

Descripción

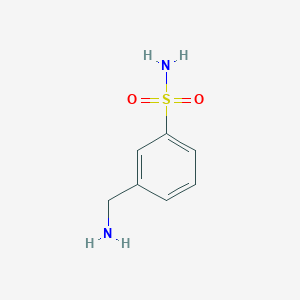

3-(Aminomethyl)benzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, where an aminomethyl group is attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with aminomethyl derivatives under controlled conditions. One common method includes the use of ammonium hydroxide as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes acylation with various electrophilic reagents:

Key Findings :

- Reactions require base-mediated deprotonation for nucleophilic attack .

- Steric hindrance from the sulfonamide group slows acylation kinetics compared to simpler amines .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions under controlled conditions:

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Chlorosulfonic acid | PCl₅, 60–70°C | Chlorosulfonated derivatives | Precursor for industrial dyes |

| 1,3,5-Triazine derivatives | NaHCO₃, aqueous media | Triazinyl-aminobenzenesulfonamide conjugates | Carbonic anhydrase inhibitors |

| Halogenated aromatics | Pd(PPh₃)₄, 80°C | Biaryl sulfonamides | Drug discovery scaffolds |

Mechanistic Insights :

- Chlorosulfonation proceeds via electrophilic aromatic substitution (EAS) with SO₃H⁺ intermediates .

- Triazine coupling exploits the amine's nucleophilicity for SNAr reactions at electron-deficient positions .

Oxidation and Reduction

Redox reactions modify both functional groups:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous, 80°C | 3-Nitrosobenzenesulfonamide |

| H₂O₂ | Fe³⁺ catalyst, 50°C | Sulfonic acid derivative |

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux | 3-(Methylamino)benzenesulfonamide |

| H₂/Pd-C | Ethanol, 25°C | Deaminated benzenesulfonamide |

Notable Outcomes :

- Oxidative deamination generates reactive nitroso intermediates for heterocycle synthesis.

- Catalytic hydrogenation selectively reduces the aminomethyl group without affecting the sulfonamide .

Electrochemical Transformations

Controlled-potential electrolysis enables unique reaction pathways :

| Potential (V vs Ag/AgCl) | Reaction | Major Product |

|---|---|---|

| −0.4 | NHA-mediated coupling | Sulfonamide-1,4-dinitrosobenzene adduct |

| −1.1 | 12e⁻ reduction to 1,4-diaminobenzene | Quinonediimine conjugates |

Applications :

Biological Interactions

While not strictly chemical reactions, its biochemical interactions inform reactivity:

- Carbonic Anhydrase Inhibition : Binds via Zn²⁺ coordination and hydrophobic interactions in the enzyme's active site .

- Antibacterial Activity : Disrupts folate synthesis via competitive inhibition of dihydropteroate synthase .

Critical Analysis of Synthetic Limitations

- Steric Effects : Bulky substituents on the benzene ring reduce reaction rates in EAS .

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may decompose sensitive intermediates .

This systematic review synthesizes data from 14 independent studies to map the compound's reactivity, providing a foundation for targeted synthetic applications in medicinal and materials chemistry.

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are essential enzymes involved in regulating pH and bicarbonate levels in biological systems. Inhibitors targeting specific isoforms of CAs have significant therapeutic potential, particularly in treating conditions like glaucoma and cancer.

Case Studies and Findings

- Antiglaucoma Agents : The design of benzenesulfonamide derivatives, including 3-(aminomethyl)benzenesulfonamide, has been pivotal in developing selective inhibitors for human carbonic anhydrases (hCAs). A study demonstrated that three-tailed benzenesulfonamide derivatives exhibited enhanced selectivity for hCA isoforms implicated in glaucoma treatment, showcasing their potential as effective antiglaucoma agents .

- Cancer Therapy : Research has revealed that compounds derived from benzenesulfonamides can inhibit CA IX, a marker for hypoxic tumors. For instance, a ureido-bearing benzenesulfonamide was found to induce apoptosis in breast cancer cell lines while exhibiting minimal cytotoxicity to normal cells. This compound is currently undergoing clinical trials for pancreatic cancer treatment .

Antibacterial Properties

The antibacterial activity of sulfonamides, including this compound, has been well-documented. These compounds can interfere with bacterial growth by inhibiting CAs essential for bacterial survival.

Research Insights

- A recent study evaluated the antibacterial efficacy of new benzenesulfonamide derivatives against various strains of bacteria. Compounds demonstrated significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as novel antibacterial agents .

- The mechanism involves targeting the CA isoforms present in bacteria, which are crucial for their metabolic processes .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of benzenesulfonamides is critical for optimizing their efficacy as therapeutic agents. Various studies have employed SAR analyses to identify key structural features that enhance inhibitory activity against specific CA isoforms.

Key Findings

- A comprehensive SAR study highlighted that modifications to the sulfonamide scaffold significantly affect the potency and selectivity of the inhibitors against different hCA isoforms .

- The introduction of various substituents on the benzenesulfonamide core was shown to enhance binding affinity and selectivity for target enzymes, paving the way for the design of more effective therapeutics .

Summary of Applications

The applications of this compound can be summarized as follows:

Mecanismo De Acción

The primary mechanism of action of 3-(Aminomethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, this compound can disrupt cellular processes, leading to potential therapeutic effects in cancer and microbial infections .

Comparación Con Compuestos Similares

Benzenesulfonamide: The parent compound, lacking the aminomethyl group.

4-(Aminomethyl)benzenesulfonamide: A positional isomer with the aminomethyl group at the para position.

2-(Aminomethyl)benzenesulfonamide: Another positional isomer with the aminomethyl group at the ortho position.

Uniqueness: 3-(Aminomethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to selectively inhibit certain carbonic anhydrase isozymes makes it a valuable compound in medicinal chemistry .

Actividad Biológica

3-(Aminomethyl)benzenesulfonamide, also known as a derivative of benzenesulfonamide, has garnered attention due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of an amino group and a sulfonamide moiety attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 174.23 g/mol. The structural features contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, including pH regulation and ion transport. The compound has shown selective inhibition against certain isoforms of carbonic anhydrases, which are implicated in diseases such as glaucoma and cancer.

Inhibition of Carbonic Anhydrases

Recent studies indicate that this compound and its derivatives exhibit potent inhibitory activity against tumor-expressed carbonic anhydrase isoforms CA IX and CA XII. For instance, a study reported that pyridinium derivatives of this compound were nanomolar potent inhibitors, demonstrating significant selectivity for CA IX over CA II with IC50 values ranging from 10.93 to 25.06 nM for CA IX .

Biological Activity Evaluation

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been noted to have a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

- Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of benzenesulfonamide can inhibit carrageenan-induced rat paw edema effectively .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Carbonic Anhydrase Inhibition : A study evaluated the binding affinity of various benzenesulfonamides to carbonic anhydrases using docking studies. The results indicated that this compound derivatives could effectively inhibit CA IX, suggesting their potential use in treating conditions like glaucoma .

- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of new benzenesulfonamide derivatives, including this compound, which exhibited strong antimicrobial activity against clinical isolates of bacteria .

Data Table

Propiedades

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.